Taurine

Description

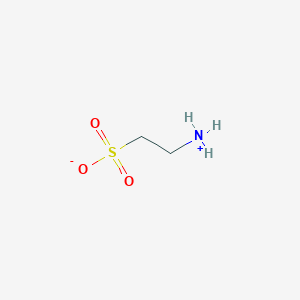

Taurine is an amino sulfonic acid that is the 2-amino derivative of ethanesulfonic acid. It is a naturally occurring amino acid derived from methionine and cysteine metabolism. An abundant component of fish- and meat-based foods, it has been used as an oral supplement in the treatment of disorders such as cystic fibrosis and hypertension. It has a role as a human metabolite, an antioxidant, a mouse metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite, a glycine receptor agonist, a nutrient and a radical scavenger. It is a conjugate acid of a 2-aminoethanesulfonate. It is a tautomer of a taurine zwitterion.

Taurine, whose chemical name is 2-aminoethanesulfonic acid, is one of the most abundant amino acids in several organs. It plays important role in essential biological processes. This conditional amino acid can be either be manufactured by the body or obtained in the diet mainly by the consumption of fish and meat. The supplements containing taurine were FDA approved by 1984 and they are hypertonic injections composed by cristalline amino acids.

Taurine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Taurine has been reported in Sargassum fulvellum, Drosophila melanogaster, and other organisms with data available.

TAURINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) and has 7 investigational indications.

A conditionally essential nutrient, important during mammalian development. It is present in milk but is isolated mostly from ox bile and strongly conjugates bile acids.

Structure

3D Structure

Properties

IUPAC Name |

2-aminoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAAWQZATWQOTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

NH2CH2CH2SO3H, C2H7NO3S | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | taurine | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Taurine | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3021304 | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Large white crystals or white powder., Dry Powder, Colorless solid; [Merck Index] White solid; [CAMEO] Colorless crystals with lumps; [Sigma-Aldrich MSDS], Solid, White to cream coloured crystaline solid; | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

It decomposes before reaching boiling point (325ºC) | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

1.2 [ug/mL] (The mean of the results at pH 7.4), 50 to 100 mg/mL at 74.3 °F (NTP, 1992), In water, 94.9 g/L at 25 °C, Soluble in 15.5 parts of water at 12 °C; 100 parts of 95% alcohol dissolves 0.004 parts at 17 °C; insoluble in absolute alcohol, 80.7 mg/mL, Soluble in water, Soluble (in ethanol) | |

| Record name | SID46500351 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Taurine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1424/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

Density = 1.7 g/cu cm, Bulk density = 0.65-0.75 g/cu cm | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000172 [mmHg] | |

| Record name | Taurine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17855 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Impurities |

Taurine is a white crystalline powder that is almost odourless but with a slightly acidic taste. It contains by specification at least 98.0 % taurine in dried substance. Analysis of five batches of the active substance showed an average content of 99.5 +/- 0.1 % taurine and a loss on drying of 0.07 +/- 0.01 %.11 The final additive may be formulated by adding a maximum 0.8 % of an anti-caking agent (SiO2). Three batches of the additive were analysed for impurities, one batch with six replicate samples and another batch with three replicate samples. In all batches, sulphated ash was < 0.06 % (in one batch residue on ignition 0.06 %), chloride < 0.01 %, sulphate < 0.01 %, ammonium salt < 0.02 %, related substances < 0.2 %, heavy metals (expressed as lead) < 10 mg/kg and arsenic < 1.0 mg/kg (two batches). | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Monoclinic prisms from water | |

CAS No. |

107-35-7 | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Taurine [USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759150 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | taurine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanesulfonic acid, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | l-Taurine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Taurine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.168 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TAURINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EQV5MLY3D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

572 °F (decomposes) (NTP, 1992), 325 °C (decomposes), 300 °C | |

| Record name | L-TAURINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21060 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Taurine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01956 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Taurine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Taurine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000251 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Linchpin of Mitochondrial Translation: A Technical Guide to Taurine's Role in Protein Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitochondria, the powerhouses of the cell, rely on a precise and efficient system of protein synthesis to maintain their function. This intricate process is surprisingly dependent on the presence of a semi-essential amino acid: taurine. This technical guide provides an in-depth exploration of the critical role taurine plays as a key modulator of mitochondrial protein synthesis. We will delve into the molecular mechanisms underpinning taurine's function, specifically its involvement in the post-transcriptional modification of mitochondrial transfer RNAs (tRNAs), and the profound consequences of its deficiency on mitochondrial health and disease. This document will further serve as a practical resource, offering detailed protocols for investigating taurine's impact on mitochondrial translation, aimed at researchers and professionals in the fields of cellular biology, mitochondrial medicine, and drug development.

Introduction: Taurine - Beyond a Simple Osmolyte

Taurine, or 2-aminoethanesulfonic acid, is a sulfur-containing amino acid abundant in many mammalian tissues, particularly those with high energy demands such as the heart, brain, and skeletal muscle.[1] While traditionally recognized for its roles in bile acid conjugation, osmoregulation, and neuromodulation, a growing body of evidence has illuminated its indispensable function within the mitochondria.[2][] Accumulating studies have demonstrated that taurine supplementation can protect against pathologies associated with mitochondrial defects, including aging, metabolic syndrome, cardiovascular diseases, and neurological disorders.[1] This guide focuses on a cornerstone of taurine's mitochondrial activity: its direct involvement in ensuring the fidelity and efficiency of mitochondrial protein synthesis.

The Central Role of Taurine in Mitochondrial tRNA Modification

The mitochondrial genome encodes 13 essential protein subunits of the electron transport chain (ETC), which are synthesized by dedicated mitochondrial ribosomes. The efficiency and accuracy of this translation process are heavily reliant on post-transcriptional modifications of mitochondrial tRNAs (mt-tRNAs). Taurine plays a direct and crucial role in one such modification at the wobble position (U34) of the anticodon in a subset of mt-tRNAs, notably tRNALeu(UUR) and tRNALys.[1][2]

This modification involves the formation of 5-taurinomethyluridine (τm5U) and 5-taurinomethyl-2-thiouridine (τm5s2U).[2] The biogenesis of τm5U is a complex enzymatic process requiring the enzymes MTO1 and GTPBP3, which utilize taurine and 5,10-methylene-tetrahydrofolate as metabolic substrates.[4] This modification is critical for the proper decoding of specific codons. A lack of this taurine-dependent modification can lead to translational defects and has been implicated in the pathogenesis of mitochondrial diseases.[2][4]

Figure 1: Taurine uptake and modification of mitochondrial tRNA.

Impact of Taurine-Mediated tRNA Modification on Mitochondrial Protein Synthesis

The taurine-containing modification at the wobble uridine of mt-tRNAs is essential for accurate and efficient codon recognition during translation.[2] Specifically, the τm5U modification in tRNALeu(UUR) strengthens the interaction between its AAU anticodon and the UUG codon of mitochondrial mRNAs.[5] This enhanced codon-anticodon pairing is critical because several mitochondrial-encoded proteins, most notably NADH-ubiquinone oxidoreductase chain 6 (ND6), a key subunit of Complex I, are rich in UUG codons.[5][6]

A deficiency in taurine leads to hypomodification of mt-tRNALeu(UUR), weakening its binding affinity for the UUG codon.[1] This results in a translational stall or frameshifting, leading to a significant reduction in the synthesis of proteins like ND6.[5][7] The impaired synthesis of ND6 disrupts the proper assembly and stability of Complex I of the electron transport chain.[5][6]

Pathophysiological Consequences of Taurine Deficiency on Mitochondrial Translation

The downstream effects of impaired mitochondrial protein synthesis due to taurine deficiency are profound and contribute to a range of cellular dysfunctions.

-

Reduced Respiratory Chain Activity: The decreased synthesis of key subunits, particularly for Complex I, leads to diminished activity of the electron transport chain.[5][7] This results in reduced ATP production and an overall energy deficit in the cell.

-

Increased Oxidative Stress: The bottleneck in electron transport caused by dysfunctional Complex I leads to the leakage of electrons and the generation of superoxide, a reactive oxygen species (ROS).[1][7] This increase in mitochondrial oxidative stress can damage mitochondrial DNA, proteins, and lipids, further exacerbating mitochondrial dysfunction.

-

Mitochondrial-Mediated Apoptosis: The combination of energy depletion and oxidative stress can trigger the mitochondrial permeability transition pore opening and the release of pro-apoptotic factors, leading to programmed cell death.[1][8]

These molecular events underpin the pathologies observed in taurine deficiency and in mitochondrial diseases such as Mitochondrial Encephalomyopathy, Lactic Acidosis, and Stroke-like episodes (MELAS), where defects in tRNALeu(UUR) modification are a key feature.[1][6] Taurine supplementation has been shown to improve clinical symptoms in MELAS patients by increasing the taurine modification of mitochondrial tRNA and reducing the incidence of stroke-like episodes.[1]

| Parameter | Effect of Taurine Deficiency | References |

| mt-tRNALeu(UUR) Modification | Decreased τm5U formation | [1],[5],[2] |

| Mitochondrial Protein Synthesis | Reduced translation of UUG-rich mRNAs (e.g., ND6) | [5],[7],[6] |

| Complex I Activity | Significantly decreased | [5],[7],[6] |

| ATP Production | Reduced | [6],[8] |

| Reactive Oxygen Species (ROS) | Increased superoxide generation | [1],[7],[9] |

| Apoptosis | Increased susceptibility | [1],[8] |

Investigating the Role of Taurine in Mitochondrial Protein Synthesis: Experimental Protocols

To facilitate research in this critical area, we provide the following detailed protocols.

Protocol 1: Quantification of Mitochondrial Protein Synthesis using Puromycin Pulse Labeling

This protocol utilizes the antibiotic puromycin, an analog of the 3' end of aminoacyl-tRNA, which incorporates into nascent polypeptide chains, leading to their premature termination. The level of puromycylated proteins can be quantified by Western blotting as a measure of translational activity.

Materials:

-

Cell culture medium

-

Puromycin solution (10 mg/mL in water)

-

Emetine (inhibitor of cytosolic translation)

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Anti-puromycin primary antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate cells to achieve 75-90% confluency on the day of the experiment.

-

Inhibition of Cytosolic Translation: Pre-treat cells with emetine (final concentration 100 µg/mL) for 30 minutes to inhibit cytosolic protein synthesis.

-

Puromycin Pulse: Add puromycin to the culture medium at a final concentration of 10 µg/mL and incubate for 15-45 minutes. The optimal time should be determined empirically for each cell type.

-

Cell Lysis: Wash cells twice with ice-cold PBS and then lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting: a. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis. b. Transfer the proteins to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescent substrate.

Data Analysis: Quantify the band intensity of the puromycylated proteins. A decrease in signal in taurine-deficient cells compared to controls would indicate reduced mitochondrial protein synthesis.

Figure 2: Workflow for Puromycin Pulse Labeling Assay.

Protocol 2: Analysis of Mitochondrial tRNA Modifications by Mass Spectrometry

This protocol provides a general workflow for the analysis of tRNA modifications using liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

TRIzol or other RNA extraction reagent

-

Isopropanol and Ethanol

-

Nuclease P1

-

Bacterial alkaline phosphatase

-

LC-MS grade water and acetonitrile

-

Formic acid

-

LC-MS system

Procedure:

-

tRNA Isolation: Isolate total RNA from cells and then purify the tRNA fraction, for example by PAGE.

-

Enzymatic Digestion: Digest the purified tRNA to nucleosides using nuclease P1 followed by bacterial alkaline phosphatase.

-

LC-MS Analysis: a. Separate the nucleosides using reversed-phase liquid chromatography. b. Detect and quantify the nucleosides using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for τm5U will need to be programmed into the instrument method.

-

Data Analysis: Quantify the abundance of τm5U relative to other unmodified or modified nucleosides. A decrease in the relative abundance of τm5U in taurine-deficient samples would confirm a defect in tRNA modification.

Protocol 3: Assessment of Respiratory Chain Complex I Activity

This spectrophotometric assay measures the rotenone-sensitive oxidation of NADH, which is a specific measure of Complex I activity.

Materials:

-

Isolated mitochondria

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

NADH

-

Coenzyme Q1 (ubiquinone analog)

-

Rotenone (Complex I inhibitor)

-

Spectrophotometer

Procedure:

-

Mitochondrial Isolation: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Assay Setup: In a cuvette, add the assay buffer and isolated mitochondria.

-

Baseline Measurement: Initiate the reaction by adding NADH and Coenzyme Q1. Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

-

Inhibition: After a stable rate is achieved, add rotenone to inhibit Complex I.

-

Final Measurement: Continue to monitor the absorbance at 340 nm.

-

Calculation: The Complex I activity is the difference between the rate of NADH oxidation before and after the addition of rotenone.

Data Interpretation and Troubleshooting

-

Puromycin Assay: Ensure complete inhibition of cytosolic translation by emetine. A control without emetine should show a much stronger signal. Uneven loading can be normalized to a loading control like actin or tubulin on a separate blot or by stripping and re-probing the same membrane.

-

Mass Spectrometry: Incomplete digestion of tRNA can lead to inaccurate quantification. Ensure optimal enzyme concentrations and incubation times. Isomeric modifications can be challenging to resolve; therefore, high-resolution chromatography is essential.

-

Complex I Activity: The integrity of the isolated mitochondria is crucial. Perform assays promptly after isolation and keep samples on ice. The concentration of rotenone should be optimized to ensure complete inhibition of Complex I without affecting other respiratory complexes.

Conclusion

Taurine's role in mitochondrial protein synthesis is a striking example of how a single amino acid can have a profound impact on cellular energy metabolism and overall health. By ensuring the proper modification of mitochondrial tRNAs, taurine acts as a linchpin for the efficient translation of key subunits of the electron transport chain. Understanding the intricate details of this mechanism not only sheds light on the pathophysiology of mitochondrial diseases but also opens new avenues for therapeutic interventions. The protocols provided in this guide offer a robust framework for researchers to further explore the multifaceted role of taurine in mitochondrial function and to develop novel strategies for treating mitochondrial-related disorders.

References

-

Jong, C. J., Ito, T., & Schaffer, S. W. (2021). The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant. Antioxidants, 10(8), 1177. [Link]

-

Schaffer, S. W., Ramila, K. C., & Jong, C. J. (2015). Role of Mitochondria and Endoplasmic Reticulum in Taurine-Deficiency-Mediated Apoptosis. International Journal of Molecular Sciences, 16(12), 29159–29174. [Link]

-

Jong, C. J., Ito, T., & Schaffer, S. W. (2021). The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant. Antioxidants (Basel, Switzerland), 10(8), 1177. [Link]

-

Suzuki, T., Suzuki, T., Wada, T., Saigo, K., & Watanabe, K. (2002). Taurine as a constituent of mitochondrial tRNAs: new insights into the functions of taurine and human mitochondrial diseases. The EMBO journal, 21(23), 6581–6589. [Link]

-

Schaffer, S., & Kim, H. W. (2018). Taurine and the Mitochondrion. In Taurine 10 (pp. 1-11). Springer, Dordrecht. [Link]

-

Nagao, A., Suzuki, T., & Suzuki, T. (2020). Metabolic and chemical regulation of tRNA modification associated with taurine deficiency and human disease. The Journal of biological chemistry, 295(30), 10243–10254. [Link]

-

Fakruddin, M., Wei, F. Y., Suzuki, T., Asano, K., Kaieda, T., Omori, A., ... & Suzuki, T. (2018). Defective Mitochondrial tRNA Taurine Modification Activates Global Proteostress and Leads to Mitochondrial Disease. Cell reports, 22(2), 482–496. [Link]

-

Jong, C. J., Azuma, J., & Schaffer, S. (2012). Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production. Amino acids, 42(6), 2223–2232. [Link]

-

Schaffer, S. W., Jong, C. J., Ramila, K. C., & Azuma, J. (2014). Mechanisms Underlying Development of Taurine-Deficient Cardiomyopathy. Current pharmaceutical design, 20(39), 6123–6131. [Link]

-

Ito, T., Schaffer, S. W., & Azuma, J. (2012). The potential usefulness of taurine on diabetes mellitus and its complications. Amino acids, 42(5), 1529–1539. [Link]

-

Jong, C. J., Ito, T., & Schaffer, S. W. (2011). Role of mitochondrial permeability transition in taurine deficiency-induced apoptosis. Experimental and toxicologic pathology : official journal of the Gesellschaft fur Toxikologische Pathologie, 63(7-8), 645–651. [Link]

Sources

- 1. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-protocol.org [bio-protocol.org]

- 4. bio-protocol.org [bio-protocol.org]

- 5. Quantitative analysis of tRNA modifications by HPLC-coupled mass spectrometry [dspace.mit.edu]

- 6. The Biochemical Assessment of Mitochondrial Respiratory Chain Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tRNA Modification Analysis by MS - CD Genomics [rna.cd-genomics.com]

- 8. bio-protocol.org [bio-protocol.org]

- 9. Mitochondrial complex activity assays [protocols.io]

Molecular mechanisms of taurine's antioxidant activity

An In-Depth Technical Guide to the Molecular Mechanisms of Taurine's Antioxidant Activity

Abstract

Taurine, a semi-essential sulfur-containing amino acid, is one of the most abundant intracellular amino acids in mammals, particularly in electrically excitable tissues like the brain, heart, and muscles.[1][2] Long regarded as a potent cytoprotective agent, its mechanisms of action are intricate and extend far beyond simple radical scavenging. This technical guide provides an in-depth exploration of the molecular pathways through which taurine exerts its profound antioxidant effects. We will dissect its indirect actions on endogenous antioxidant systems, its critical role in mitochondrial health, and its specific, direct interactions with certain reactive species. This document is intended for researchers, scientists, and drug development professionals seeking a detailed, mechanism-centric understanding of taurine's therapeutic potential in combating oxidative stress-related pathologies.

Chapter 1: The Indirect Antioxidant Network of Taurine

While taurine is not a classical free radical scavenger in the same vein as vitamins C or E, a significant portion of its antioxidant capacity stems from its ability to fortify the cell's own defense systems and mitigate the sources of oxidative stress.[3][4][5]

Upregulation of Endogenous Antioxidant Enzymes

A primary mechanism of taurine's protective effect is the enhancement of the cell's enzymatic antioxidant arsenal.[6] It has been consistently shown to increase the activity of cornerstone enzymes responsible for detoxifying reactive oxygen species (ROS).

-

Superoxide Dismutase (SOD): Converts superoxide anions (O₂⁻) to hydrogen peroxide (H₂O₂).

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[7][8]

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor.[6][7][9]

By bolstering these enzymes, taurine helps maintain redox homeostasis and preserves crucial cellular components from oxidative damage. This action is also linked to taurine's ability to maintain and restore levels of GSH, the cell's most important endogenous non-enzymatic antioxidant.[6][9] Evidence suggests these effects may be partially mediated by taurine's influence on transcription factors like Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant gene expression.[8][10] Taurine chloramine, a metabolite of taurine, has been shown to promote the nuclear translocation of Nrf2, leading to the upregulation of antioxidant response elements.[10]

Caption: Taurine-mediated activation of the Nrf2 signaling pathway.

Attenuation of ROS-Generating Enzymes

Beyond bolstering defenses, taurine actively reduces the production of ROS by targeting key enzymatic sources. The most notable of these is the NADPH oxidase (Nox) family of enzymes.[11] Nox enzymes are a primary source of superoxide in various cell types, and their overactivation is implicated in numerous pathologies.[12] Taurine has been shown to inhibit the expression and activity of Nox isoforms, such as Nox2 and Nox4.[9][12][13] This inhibitory action is linked to several upstream effects of taurine, including:

-

Regulation of intracellular calcium (Ca²⁺): Since the activity of some Nox isoforms is calcium-dependent, taurine's ability to maintain Ca²⁺ homeostasis contributes to preventing their overactivation.[12]

-

Modulation of substrate availability: Taurine may reduce the levels of NADPH, the essential substrate for Nox enzymes.[11][13]

By downregulating this major ROS production pathway, taurine preemptively reduces the cellular oxidative burden.

Caption: Taurine's inhibition of NADPH Oxidase (Nox)-mediated ROS production.

Chapter 2: The Central Role of Mitochondria in Taurine's Cytoprotection

Mitochondria are both a primary target of oxidative damage and a major source of endogenous ROS. Taurine's ability to protect mitochondria is central to its antioxidant function.[1][14]

Maintaining Electron Transport Chain (ETC) Integrity

One of the most elegant mechanisms of taurine's action lies in its role in mitochondrial protein synthesis.[3][4] Taurine is conjugated to the anticodon of specific mitochondrial transfer RNAs (tRNAs), forming 5-taurinomethyluridine.[1][9] This modification is essential for the accurate and efficient translation of mitochondrial DNA-encoded proteins, particularly subunits of ETC complexes like Complex I (e.g., ND5, ND6).[3]

By ensuring the proper synthesis and assembly of ETC complexes, taurine maintains the smooth flow of electrons.[3][9] This prevents "electron leakage," where electrons prematurely react with oxygen to form superoxide, a major source of mitochondrial oxidative stress.[3][6] A deficit in taurine leads to impaired ETC activity, increased superoxide generation, and subsequent oxidative damage.[4][9]

Membrane Stabilization and Buffering

Taurine is a potent osmolyte and helps maintain the integrity and stability of the inner mitochondrial membrane.[1] This action protects against lipid peroxidation and prevents the initiation of the mitochondrial permeability transition pore (mPTP), a critical event that can lead to mitochondrial swelling, collapse of the membrane potential, and initiation of apoptosis.[6][9] Furthermore, taurine acts as a pH buffer in the highly alkaline mitochondrial matrix, which is crucial for the optimal function of various enzymes, including those involved in the antioxidant defense system like glutathione peroxidase.[14]

Caption: General workflow for in vitro assessment of taurine's effects.

Protocol: Superoxide Dismutase (SOD) Activity Assay (Indirect Inhibition)

This assay is based on the competition between SOD and a detector molecule for superoxide radicals generated by a xanthine/xanthine oxidase system. [15][16]The reduction of nitroblue tetrazolium (NBT) by superoxide creates a colored formazan product, which is inhibited by SOD activity.

Methodology:

-

Prepare Reagents:

-

Reaction Buffer: 50 mM Potassium Phosphate buffer with 0.1 mM EDTA, pH 7.8.

-

Substrate Mix: Prepare a solution in Reaction Buffer containing Xanthine and NBT.

-

Enzyme Solution: Prepare Xanthine Oxidase in Reaction Buffer.

-

-

Sample Preparation: Homogenize tissue or lyse cells in a suitable buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration (e.g., using a Bradford assay).

-

Assay Procedure (96-well plate format):

-

Add samples (diluted to an appropriate protein concentration) and standards (purified SOD) to wells.

-

Add the Substrate Mix to all wells.

-

Initiate the reaction by adding the Xanthine Oxidase solution.

-

Incubate at room temperature for 20-30 minutes.

-

Read the absorbance at ~560 nm using a microplate reader.

-

-

Calculation: Calculate the percentage inhibition of NBT reduction for each sample relative to a control without any SOD. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. [17]

Protocol: Catalase (CAT) Activity Assay (H₂O₂ Decomposition)

This method directly measures the enzymatic decomposition of hydrogen peroxide (H₂O₂) by monitoring the decrease in absorbance at 240 nm. Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.0.

-

Substrate Solution: Prepare a solution of H₂O₂ in Assay Buffer (e.g., 10-20 mM). The exact concentration should be verified spectrophotometrically.

-

-

Sample Preparation: Prepare cell or tissue lysates as described for the SOD assay.

-

Assay Procedure (UV-Vis Spectrophotometer with cuvette):

-

Set the spectrophotometer to 240 nm and 25°C.

-

Add Assay Buffer and the sample to a quartz cuvette and blank the instrument.

-

To a separate cuvette, add the Substrate Solution.

-

Initiate the reaction by adding a small volume of the sample lysate to the Substrate Solution, mix quickly by inversion.

-

Immediately begin recording the decrease in absorbance at 240 nm for 1-3 minutes.

-

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min). Use the molar extinction coefficient of H₂O₂ (43.6 M⁻¹cm⁻¹) to calculate the activity, typically expressed as U/mg protein, where one unit decomposes 1 µmole of H₂O₂ per minute.

Protocol: Glutathione Peroxidase (GPx) Activity Assay (Coupled Enzyme)

This indirect assay measures GPx activity by coupling it to the activity of glutathione reductase (GR). GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using GSH, producing oxidized glutathione (GSSG). GR then recycles the GSSG back to GSH, consuming NADPH in the process. The rate of NADPH disappearance is monitored at 340 nm. [18][19][20] Methodology:

-

Prepare Reagents:

-

Assay Buffer: 50-100 mM Potassium Phosphate buffer with 1 mM EDTA, pH 7.0.

-

Reagent Mix: Prepare a solution in Assay Buffer containing GSH, GR, and NADPH.

-

Substrate Solution: Prepare a solution of cumene hydroperoxide or tert-butyl hydroperoxide in water.

-

-

Sample Preparation: Prepare cell or tissue lysates as previously described.

-

Assay Procedure (96-well plate or cuvette):

-

Add the Reagent Mix and the sample to the wells/cuvette.

-

Allow a pre-incubation period of 5-10 minutes at 25°C or 37°C for the components to stabilize.

-

Initiate the reaction by adding the Substrate Solution.

-

Immediately begin recording the decrease in absorbance at 340 nm for 5 minutes.

-

-

Calculation: Calculate the rate of change in absorbance per minute (ΔA₃₄₀/min). Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to calculate the activity, expressed as U/mg protein. One unit is defined as the amount of enzyme that oxidizes 1 µmole of NADPH per minute.

Data Presentation

Results from these assays should be summarized in a clear, tabular format to allow for easy comparison between treatment groups.

| Treatment Group | SOD Activity (U/mg protein) | CAT Activity (U/mg protein) | GPx Activity (mU/mg protein) |

| Control | 15.2 ± 1.3 | 25.4 ± 2.1 | 110.5 ± 9.8 |

| Oxidant (H₂O₂) | 8.1 ± 0.9 | 14.7 ± 1.5 | 65.2 ± 7.1 |

| Taurine + H₂O₂ | 13.9 ± 1.1# | 23.1 ± 1.9# | 101.3 ± 8.5# |

| Taurine Alone | 15.5 ± 1.4 | 26.1 ± 2.3 | 112.7 ± 10.1 |

| Data are representative examples. Statistical significance vs. Control denoted by *, vs. Oxidant group by #. |

Conclusion

The antioxidant activity of taurine is not a single action but a symphony of interconnected molecular mechanisms. It functions less as a direct scavenger and more as a cellular custodian, enhancing endogenous defenses, preserving mitochondrial fidelity, inhibiting ROS production, and neutralizing specific inflammatory oxidants. This multifaceted cytoprotective profile makes taurine a compelling molecule for further investigation and development in the context of diseases rooted in oxidative stress and mitochondrial dysfunction. Understanding these core mechanisms is paramount for designing effective therapeutic strategies that leverage the full potential of this remarkable amino acid.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Taurine and its chloramine: modulators of immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism underlying the antioxidant activity of taurine: prevention of mitochondrial oxidant production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Protective role of taurine against oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Taurine Protects against Postischemic Brain Injury via the Antioxidant Activity of Taurine Chloramine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Taurine as a Natural Antioxidant: From Direct Antioxidant Effects to Protective Action in Various Toxicological Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuroprotection of taurine against reactive oxygen species is associated with inhibiting NADPH oxidases [pubmed.ncbi.nlm.nih.gov]

- 13. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Taurine prevents mitochondrial dysfunction and protects mitochondria from reactive oxygen species and deuterium toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 16. EP0403668A1 - Method of measuring SOD activity - Google Patents [patents.google.com]

- 17. Determining superoxide dismutase content and catalase activity in mammalian cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. raybiotech.com [raybiotech.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. Glutathione peroxidase - Wikipedia [en.wikipedia.org]

Taurine as a Regulator of Intracellular Calcium Homeostasis: A Technical Guide

Foreword

Intracellular calcium (Ca²⁺) is a ubiquitous and versatile second messenger, orchestrating a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise control of its concentration, fluctuating from nanomolar levels at rest to micromolar levels upon stimulation, is paramount for cellular life. Dysregulation of this delicate balance, often termed calcium overload, is a hallmark of cellular injury in numerous pathologies, including neurodegenerative diseases and cardiovascular conditions. Taurine, a semi-essential β-amino acid, has emerged as a potent cytoprotective agent, with a significant body of evidence pointing to its crucial role in maintaining intracellular Ca²⁺ homeostasis. This guide provides a deep dive into the molecular mechanisms by which taurine exerts its regulatory effects on Ca²⁺ signaling and offers practical insights into the experimental methodologies used to investigate these phenomena.

The Criticality of Intracellular Calcium Homeostasis

The steep concentration gradient of Ca²⁺ across the plasma membrane and the membranes of intracellular organelles, such as the endoplasmic/sarcoplasmic reticulum (ER/SR) and mitochondria, is maintained by a sophisticated system of channels, pumps, and exchangers. This tight regulation allows for rapid, localized, and transient increases in cytosolic Ca²⁺ in response to various stimuli, forming the basis of cellular signaling. However, prolonged and excessive elevation of intracellular Ca²⁺ can trigger a cascade of detrimental events, including mitochondrial dysfunction, activation of degradative enzymes, and ultimately, cell death.[1][2]

Core Mechanisms of Taurine-Mediated Calcium Regulation

Taurine's influence on intracellular Ca²⁺ is multifaceted, involving interactions with multiple components of the Ca²⁺ signaling toolkit. Its effects are context-dependent, varying with cell type and physiological or pathological conditions.[3][4]

Modulation of Ion Channels and Transporters

A primary mechanism by which taurine regulates intracellular Ca²⁺ is through its interaction with ion channels and transporters on the plasma membrane.

-

Voltage-Gated Calcium Channels (VGCCs): Taurine has been shown to inhibit Ca²⁺ influx through L-, P/Q-, and N-type voltage-gated Ca²⁺ channels.[2] This action is particularly relevant in excitable cells like neurons and cardiomyocytes, where it can prevent excessive Ca²⁺ entry during depolarization.[5] The proposed mechanism involves the activation of inhibitory G-proteins, which in turn suppress the phosphorylation and subsequent activation of these channels.[6][7]

-

Na⁺/Ca²⁺ Exchanger (NCX): The NCX plays a dual role in Ca²⁺ transport, capable of both Ca²⁺ efflux (forward mode) and influx (reverse mode). Under conditions of cellular stress, such as ischemia, the reverse mode of NCX can become a significant source of Ca²⁺ overload. Taurine has been demonstrated to inhibit the reverse mode of the NCX, thereby limiting Ca²⁺ entry.[5][8] Additionally, some studies suggest that long-term exposure to taurine can stimulate Ca²⁺ outflow through the NCX.[4]

-

Taurine/Na⁺ Co-transporter: Taurine can indirectly influence Ca²⁺ levels by affecting Na⁺ concentrations. The entry of taurine into the cell via its co-transporter also brings in Na⁺ ions. The resulting increase in intracellular Na⁺ can favor Ca²⁺ influx through the NCX.[9] This highlights the complex and sometimes opposing effects of taurine, which can be dependent on the duration of exposure and the cellular context.[4]

Regulation of Intracellular Calcium Stores

Taurine also exerts significant control over the release and uptake of Ca²⁺ from intracellular stores, primarily the ER/SR and mitochondria.

-

Sarcoplasmic/Endoplasmic Reticulum (SR/ER): In muscle cells, taurine has been shown to enhance the rate of Ca²⁺ accumulation by the SR, likely by modulating the activity of the sarco(endo)plasmic reticulum Ca²⁺-ATPase (SERCA) pump.[10][11][12] This leads to more efficient Ca²⁺ sequestration and can contribute to improved muscle contractility.[11] Furthermore, taurine can inhibit the release of Ca²⁺ from the ER mediated by inositol trisphosphate (IP₃).[6][13]

-

Mitochondria: Mitochondria play a crucial role in buffering cytosolic Ca²⁺, particularly during periods of high Ca²⁺ influx.[14] Taurine has been shown to enhance mitochondrial Ca²⁺ buffering capacity, preventing excessive rises in cytosolic Ca²⁺ and protecting against mitochondrial dysfunction and apoptosis.[14][15][16] This is a key aspect of its neuroprotective effects against glutamate-induced excitotoxicity.[14]

Diagram: Signaling Pathways of Taurine in Calcium Regulation

Caption: Overview of taurine's regulatory actions on intracellular calcium.

Experimental Approaches for Studying Taurine's Effects on Calcium

Investigating the impact of taurine on intracellular Ca²⁺ dynamics requires robust and precise measurement techniques. The most common approach involves the use of fluorescent Ca²⁺ indicators.

Key Experimental Protocol: Measurement of Intracellular Calcium Using Fura-2 AM

This protocol outlines a standard procedure for measuring intracellular Ca²⁺ concentration in cultured cells (e.g., neurons or cardiomyocytes) in response to taurine treatment using the ratiometric fluorescent indicator Fura-2 AM.

Rationale: Fura-2 is a ratiometric dye, meaning its fluorescence emission properties change upon binding to Ca²⁺. By measuring the fluorescence intensity at two different excitation wavelengths (typically 340 nm and 380 nm), a ratio can be calculated that is directly proportional to the intracellular Ca²⁺ concentration. This ratiometric measurement minimizes issues related to dye loading, cell thickness, and photobleaching, providing a more accurate quantification of Ca²⁺ levels compared to single-wavelength indicators.

Materials:

-

Cultured cells on glass coverslips

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

HEPES-buffered saline (HBS): NaCl, KCl, MgCl₂, CaCl₂, HEPES, Glucose

-

Taurine stock solution

-

Ionophores (e.g., Ionomycin) for calibration

-

Fluorescence microscopy system with dual-wavelength excitation capabilities

Step-by-Step Methodology:

-

Cell Preparation:

-

Culture cells to the desired confluency on sterile glass coverslips.

-

On the day of the experiment, wash the cells twice with HBS.

-

-

Fura-2 AM Loading:

-

Prepare a loading solution of Fura-2 AM (typically 2-5 µM) in HBS. The addition of a small amount of Pluronic F-127 (e.g., 0.02%) can aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. The exact time and concentration may need to be optimized for the specific cell type.

-

-

De-esterification:

-

After loading, wash the cells twice with HBS to remove excess extracellular dye.

-

Incubate the cells in fresh HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the AM ester by intracellular esterases, trapping the active Fura-2 dye inside the cells.

-

-

Imaging and Data Acquisition:

-

Mount the coverslip onto a perfusion chamber on the stage of the fluorescence microscope.

-

Continuously perfuse the cells with HBS.

-

Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and recording the emission at ~510 nm.

-

After establishing a stable baseline, switch the perfusion solution to one containing the desired concentration of taurine.

-

Record the changes in the 340/380 fluorescence ratio over time.

-

-

Calibration (Optional but Recommended for Absolute Quantification):

-

At the end of the experiment, perfuse the cells with a high Ca²⁺ solution containing a Ca²⁺ ionophore (e.g., 5-10 µM Ionomycin) to obtain the maximum fluorescence ratio (Rₘₐₓ).

-

Subsequently, perfuse with a Ca²⁺-free solution containing the ionophore and a Ca²⁺ chelator (e.g., EGTA) to obtain the minimum fluorescence ratio (Rₘᵢₙ).

-

Use the Grynkiewicz equation to convert the fluorescence ratios into absolute Ca²⁺ concentrations.

-

Self-Validation and Controls:

-

Vehicle Control: Perform a control experiment where cells are perfused with the vehicle solution used to dissolve taurine to ensure that the vehicle itself does not affect Ca²⁺ levels.

-

Positive Control: Use a known agonist that elevates intracellular Ca²⁺ in the specific cell type (e.g., glutamate for neurons, phenylephrine for cardiomyocytes) to confirm that the cells are responsive and the experimental setup is working correctly.[17]

-

Negative Control: Use an inactive analogue of taurine, such as β-alanine, which does not typically mimic taurine's effects on Ca²⁺, to demonstrate specificity.[17]

Diagram: Experimental Workflow for Fura-2 Calcium Imaging

Caption: Step-by-step workflow for measuring intracellular calcium.

Data Summary: Taurine's Effects on Calcium Parameters

The following table summarizes the general effects of taurine on key intracellular Ca²⁺ parameters as reported in the literature. The magnitude of these effects can vary significantly depending on the experimental model and conditions.

| Parameter | General Effect of Taurine | Key Cellular Components Involved | Relevant Tissues |

| Resting [Ca²⁺]i | Can increase or decrease depending on context | NCX, Taurine-Na⁺ Co-transporter, SERCA | Heart, Neurons |

| Peak [Ca²⁺]i (Stimulated) | Generally decreases or attenuates increases | VGCCs, NCX (reverse), IP₃ Receptors | Neurons, Heart |

| Ca²⁺ Influx | Inhibits | VGCCs, NCX (reverse) | Neurons, Heart |

| Ca²⁺ Efflux | May enhance | NCX (forward) | Heart |

| SR/ER Ca²⁺ Load | Increases | SERCA | Skeletal Muscle, Heart |

| Mitochondrial Ca²⁺ Buffering | Enhances | Mitochondrial Ca²⁺ Uniporter | Neurons |

Conclusion and Future Directions

Taurine is a potent and multifaceted regulator of intracellular Ca²⁺ homeostasis. Its ability to modulate a wide range of channels, transporters, and organellar functions underscores its importance in cellular physiology and its therapeutic potential in conditions characterized by Ca²⁺ dysregulation. While the primary mechanisms have been extensively studied, further research is needed to fully elucidate the specific molecular targets of taurine and how its effects are integrated within the complex network of cellular signaling. The development of more specific pharmacological tools and advanced imaging techniques will undoubtedly provide deeper insights into the nuanced role of this remarkable amino acid in health and disease.

References

-

Wu, J. Y., & Prentice, H. (2001). Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons. Journal of Neuroscience Research, 66(5), 612–619. [Link]

-

(2025-08-07). Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons. ResearchGate. [Link]

-

Satoh, H. (1994). Cardioprotective actions of taurine against intracellular and extracellular calcium-induced effects. Advances in Experimental Medicine and Biology, 359, 181–196. [Link]

-

Foos, T. M., & Wu, J. Y. (2002). The role of taurine in the central nervous system and the modulation of intracellular calcium homeostasis. Neurochemical Research, 27(1-2), 21–26. [Link]

-

Chovan, J. P., Kulakowski, E. C., & Schaffer, S. W. (1980). Regulation of calcium homeostasis in the heart by taurine. Journal of Molecular and Cellular Cardiology, 12(12), 1285–1293. [Link]

-

Hernández-Benítez, R., Ramos-Tovar, E., & Romero-Quintana, J. G. (2022). Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship. Frontiers in Neuroscience, 16, 833334. [Link]

-

Hernández-Benítez, R., Ramos-Tovar, E., & Romero-Quintana, J. G. (2022). Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship. PMC. [Link]

-

Foos, T. M., & Wu, J. Y. (2002). The role of taurine in the central nervous system and the modulation of intracellular calcium homeostasis*. ProQuest. [Link]

-

(2025-08-06). The Role of Taurine in the Central Nervous System and the Modulation of Intracellular Calcium Homeostasis. ResearchGate. [Link]

-

Jakaria, M., Azam, S., Haque, M. E., Jo, S. H., Uddin, M. S., Choi, D. K., & Kim, I. S. (2019). Effects and Mechanisms of Taurine as a Therapeutic Agent. PMC - PubMed Central. [Link]

-

Hernández-Sánchez, C., El-Hafidi, M., & Zazueta, C. (2010). Modulation of Calcium Channels by Taurine Acting Via a Metabotropic-like Glycine Receptor. PMC - PubMed Central. [Link]

-

Jong, C. J., Ito, T., & Schaffer, S. W. (2021). The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant. PMC. [Link]

-

Bkaily, G., Haddad, G., Jaalouk, D., Gros-Louis, N., Benchekroun, M. T., Naik, R., ... & Sperelakis, N. (1996). Modulation of Ca2+ and Na+ transport by taurine in heart and vascular smooth muscle. Advances in Experimental Medicine and Biology, 403, 277–285. [Link]

-

Ito, T., Yoshikawa, N., Inui, T., & Miyazaki, N. (2023). Taurine Stimulates AMP-Activated Protein Kinase and Modulates the Skeletal Muscle Functions in Rats via the Induction of Intracellular Calcium Influx. MDPI. [Link]

-

Hernández-Sánchez, C., El-Hafidi, M., & Zazueta, C. (2010). Modulation of calcium channels by taurine acting via a metabotropic-like glycine receptor. Amino Acids, 39(5), 1275–1284. [Link]

-

Santulli, G., & Lombardi, A. (2023). Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview. Nutrients, 15(13), 2887. [Link]

-

Gupta, S. (2025-05-27). Taurine and the heart. YouTube. [Link]

-

(2025-08-10). Taurine increases mitochondrial buffering of calcium: Role in neuroprotection. ResearchGate. [Link]

-

Dutka, T. L., Lamboley, C. R., Murphy, R. M., & Lamb, G. D. (2014). Acute effects of taurine on sarcoplasmic reticulum Ca2+ accumulation and contractility in human type I and type II skeletal muscle fibers. Journal of Applied Physiology, 117(7), 797–805. [Link]

-

Kramer, J. H., Chovan, J. P., & Schaffer, S. W. (1981). Effect of taurine on calcium paradox and ischemic heart failure. American Journal of Physiology-Heart and Circulatory Physiology, 240(2), H238–H246. [Link]

-

Bakker, A. J., & Berg, H. M. (2002). Effect of taurine on sarcoplasmic reticulum function and force in skinned fast-twitch skeletal muscle fibres of the rat. The Journal of Physiology, 538(Pt 1), 185–194. [Link]

-

Roman-Garcia, P., & Quiros-Gonzalez, I. (2022). A Key Metabolic Regulator of Bone and Cartilage Health. PMC - NIH. [Link]

-

Haddad, G., & Bkaily, G. (1998). Taurine indirectly increases [Ca]i by inducing Ca2+ influx through the Na(+)-Ca2+ exchanger. Molecular and Cellular Biochemistry, 188(1-2), 187–197. [Link]

-

El Idrissi, A., & L'Amoreaux, W. J. (2008). Taurine increases mitochondrial buffering of calcium: role in neuroprotection. Amino Acids, 34(2), 321–328. [Link]

-

Santulli, G., & Lombardi, A. (2023). Functional Role of Taurine in Aging and Cardiovascular Health: An Updated Overview. Nutrients, 15(13), 2887. [Link]

-

(2014). Taurine increases the rate of sarcoplasmic reticulum (SR) Ca 2 ϩ... ResearchGate. [Link]

-

Jong, C. J., Ito, T., & Schaffer, S. W. (2021). The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant. MDPI. [Link]

-

Holloway, C. D., & Stephenson, D. G. (1999). Acute effects of taurine on intracellular calcium in normal and diabetic cardiac myocytes. Pflügers Archiv - European Journal of Physiology, 438(4), 487–494. [Link]

-

Franconi, F., Bennardini, F., Mattana, A., & Giotti, A. (1990). Taurine antagonizes the increase in intracellular calcium concentration induced by alpha-adrenergic stimulation in freshly isolated guinea-pig cardiomyocytes. British Journal of Pharmacology, 100(4), 749–754. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects and Mechanisms of Taurine as a Therapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardioprotective actions of taurine against intracellular and extracellular calcium-induced effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulation of Ca2+ and Na+ transport by taurine in heart and vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship [frontiersin.org]

- 7. Taurine and Astrocytes: A Homeostatic and Neuroprotective Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Role of taurine in regulation of intracellular calcium level and neuroprotective function in cultured neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Taurine indirectly increases [Ca]i by inducing Ca2+ influx through the Na(+)-Ca2+ exchanger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acute effects of taurine on sarcoplasmic reticulum Ca2+ accumulation and contractility in human type I and type II skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of taurine on sarcoplasmic reticulum function and force in skinned fast-twitch skeletal muscle fibres of the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. The role of taurine in the central nervous system and the modulation of intracellular calcium homeostasis* - ProQuest [proquest.com]

- 14. Taurine increases mitochondrial buffering of calcium: role in neuroprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The Role of Taurine in Mitochondria Health: More Than Just an Antioxidant - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Taurine antagonizes the increase in intracellular calcium concentration induced by alpha-adrenergic stimulation in freshly isolated guinea-pig cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of Taurine in Central Nervous System Development

Abstract

Taurine, a β-amino sulfonic acid, is one of the most abundant free amino acids in the mammalian central nervous system (CNS), particularly during development.[1] Its concentration is significantly higher in the fetal and neonatal brain compared to that of an adult, suggesting a critical role in neurodevelopmental processes.[2][3] This technical guide provides a comprehensive overview of the multifaceted functions of taurine in CNS development, intended for researchers, scientists, and drug development professionals. We will delve into the molecular mechanisms through which taurine influences neurogenesis, neuronal migration, and synaptogenesis. Furthermore, this guide will explore its crucial roles as an osmolyte, antioxidant, and neuromodulator, particularly through its interaction with GABA and glycine receptors. Detailed experimental protocols and in vivo models for studying taurine's effects are provided to facilitate further research in this field.

Introduction: The Significance of Taurine in the Developing Brain

The developing CNS is a highly dynamic and vulnerable environment. Proper neuronal network formation relies on a symphony of intrinsic and extrinsic cues that orchestrate cell proliferation, differentiation, migration, and synapse formation. Among the key extrinsic factors, the amino acid taurine has emerged as a critical player.[4][5] Unlike proteinogenic amino acids, taurine is not incorporated into proteins but exists as a free amino acid, exerting a wide range of physiological effects.[1]

Maternally derived taurine is essential for the fetus and neonate, as their capacity for endogenous synthesis is limited.[5] Studies in various animal models have demonstrated that taurine deficiency during perinatal development leads to significant and lasting neurological deficits, including impaired learning and memory.[6][7] Conversely, taurine supplementation has been shown to have neuroprotective and pro-neurogenic effects.[8][9] This guide aims to provide a detailed exploration of the scientific underpinnings of taurine's role in CNS development, offering both foundational knowledge and practical methodologies for its investigation.

Core Functions of Taurine in CNS Development

Neurogenesis and Neuronal Proliferation

Taurine plays a significant role in regulating the proliferation of neural stem and progenitor cells (NPCs), the building blocks of the brain. In vitro studies have consistently shown that taurine supplementation increases the number of NPCs in culture.[10] This proliferative effect is dose-dependent, with optimal concentrations promoting cell division while excessively high concentrations can be inhibitory.[11][12]

Key Mechanisms:

-

Activation of the ERK1/2 Pathway: Taurine has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), a key signaling pathway involved in cell proliferation.[11] Inhibition of the ERK1/2 pathway attenuates the proliferative effects of taurine, confirming its mediatory role.

-